N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of the tert-butyl group, iodine, and methyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine typically involves the iodination of a pyrimidine derivative followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl nitrite (TBN) as a source of the tert-butyl group. The reaction is carried out under mild conditions, often in the presence of a catalyst such as boron trifluoride etherate .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions followed by tert-butylation. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl nitrite (TBN).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: tert-butyl nitrite (TBN) in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Organolithium reagents or Grignard reagents.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It can be used in the preparation of heterocyclic compounds and as a building block in organic synthesis .
Biology: It can be used in the synthesis of inhibitors for specific enzymes or receptors .
Medicine: In medicinal chemistry, this compound can be used in the development of new drugs. Its unique structure allows for the exploration of new therapeutic targets .
Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various industrial applications, including the synthesis of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The tert-butyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes or receptors effectively. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
N-(tert-Butyl)-5-iodo-6-methylpyrimidin-4-amine: can be compared with other pyrimidine derivatives such as:
Uniqueness: The presence of the iodine atom in this compound makes it unique compared to its chloro, bromo, and fluoro counterparts. Iodine’s larger atomic size and different electronic properties can lead to distinct reactivity and binding characteristics .
Eigenschaften
Molekularformel |
C9H14IN3 |
---|---|
Molekulargewicht |
291.13 g/mol |
IUPAC-Name |
N-tert-butyl-5-iodo-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14IN3/c1-6-7(10)8(12-5-11-6)13-9(2,3)4/h5H,1-4H3,(H,11,12,13) |
InChI-Schlüssel |
LAGNFXJRHGXTNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)NC(C)(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.